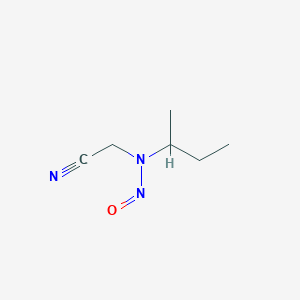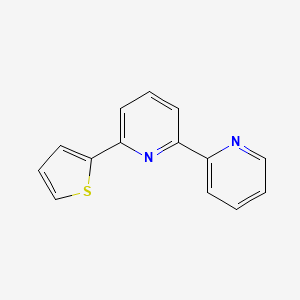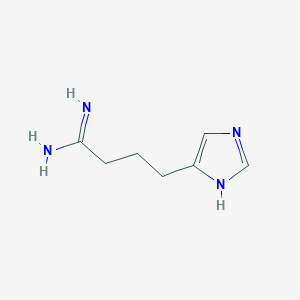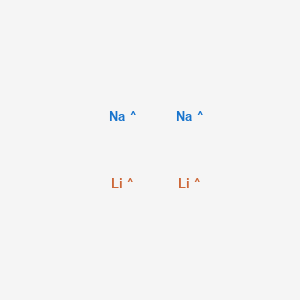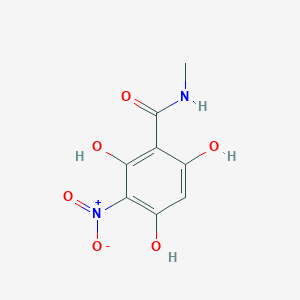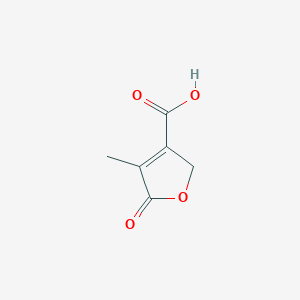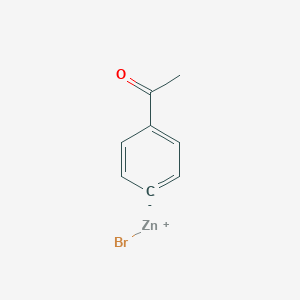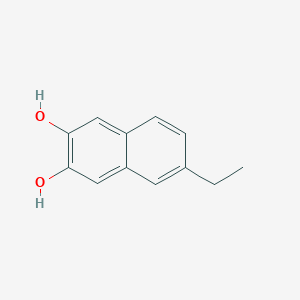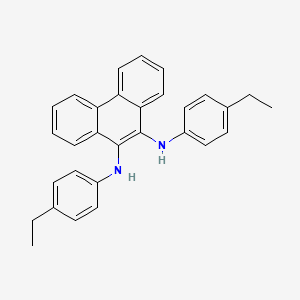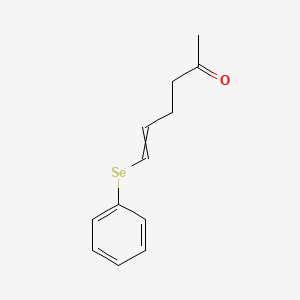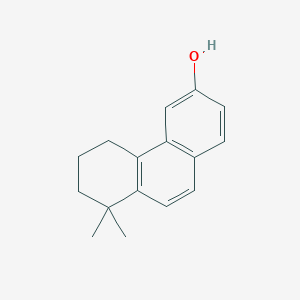
8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. The presence of the hydroxyl group at the 3-position and the dimethyl groups at the 8-position contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the hydroxyl group through oxidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the preparation of starting materials, cyclization, and functional group modifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products:
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 3-position plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Comparaison Avec Des Composés Similaires
6,7-Dimethyl-5,6,7,8-tetrahydropterine: Another compound with a similar tetrahydro structure but different functional groups.
8,8-Dimethyl-5,6,7,8-tetrahydroquinoline: Shares the tetrahydro structure but differs in the aromatic ring system.
Uniqueness: 8,8-Dimethyl-5,6,7,8-tetrahydrophenanthren-3-OL is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
133130-79-7 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
8,8-dimethyl-6,7-dihydro-5H-phenanthren-3-ol |
InChI |
InChI=1S/C16H18O/c1-16(2)9-3-4-13-14-10-12(17)7-5-11(14)6-8-15(13)16/h5-8,10,17H,3-4,9H2,1-2H3 |
Clé InChI |
NZPHFMVNAUUXKA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1C=CC3=C2C=C(C=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


